1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide
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Overview
Description
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as phosphine-free or copper-based systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and various acids and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3,5-Dimethyl-1-guanylpyrazole nitrate
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
Uniqueness
1-Isopropyl-3-phenyl-1H-pyrazole-5-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-2-propan-2-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C13H16N4/c1-9(2)17-12(13(14)15)8-11(16-17)10-6-4-3-5-7-10/h3-9H,1-2H3,(H3,14,15) |
InChI Key |
PSRBUAANAZOHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
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